4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a nitro group, a phenyl group, and a benzylpiperazine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution with Benzylpiperazine: The final step involves the nucleophilic substitution reaction where the benzylpiperazine moiety is introduced. This can be done by reacting the nitroquinoline intermediate with benzylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products Formed
Reduction: 4-(4-benzylpiperazin-1-yl)-3-amino-1-phenylquinolin-2(1H)-one
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Quinoline derivatives with different functional groups
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylpiperazine moiety may interact with neurotransmitter receptors, influencing their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-benzylpiperazin-1-yl)-1-phenylquinolin-2(1H)-one: Lacks the nitro group, which may result in different biological activity.
3-nitro-1-phenylquinolin-2(1H)-one: Lacks the benzylpiperazine moiety, affecting its interaction with biological targets.
4-(4-benzylpiperazin-1-yl)-3-amino-1-phenylquinolin-2(1H)-one:
Uniqueness
4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to the presence of both the nitro group and the benzylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-26-25(30(32)33)24(28-17-15-27(16-18-28)19-20-9-3-1-4-10-20)22-13-7-8-14-23(22)29(26)21-11-5-2-6-12-21/h1-14H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGVTLHKHDVJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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